molecular formula C13H16O4 B066788 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde CAS No. 163041-68-7

2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

Cat. No.: B066788
CAS No.: 163041-68-7
M. Wt: 236.26 g/mol
InChI Key: XDLKXYRFRQWAJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and oleic acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.

Industrial Production Methods: In industrial settings, 1,2-Distearoyl-3-Oleoyl-rac-glycerol is produced by enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with stearic and oleic acids, resulting in high yields of the compound . The process is optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Distearoyl-3-Oleoyl-rac-glycerol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-3-Oleoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and stability . It also serves as a substrate for lipases, which catalyze its hydrolysis to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways .

Properties

IUPAC Name

2-methoxy-4-(oxan-2-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLKXYRFRQWAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CCCCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398758
Record name 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163041-68-7
Record name 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-4-hydroxy-benzaldehyde (2.40 g, 15.8 mmol) and 3,4-dihydro-2H-pyran (3.6 mL, 39.5 mmol) in 50 mL methylene chloride was added pyridinium p-toluenesulfonate (0.397 g, 1.58 mmol). The reaction mixture was stirred at room temperature overnight at which time the reaction was concentrated to one-half its original volume. The layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate and water. The organic layer was dried (magnesium sulfate), filtered, and concentrated. Medium pressure silica gel chromatography of the residue (5% ethyl acetate/hexanes) afforded 2.13 g (58%) of the title compound of Step A. MS 152.9 (M+1-THP)+
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0.397 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
58%

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